

Trimetrexate Glucuronate's High-Affinity Binding to Dihydrofolate Reductase: A Technical Guide

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Compound of Interest

Compound Name: *Trimetrexate Glucuronate*

Cat. No.: *B1212444*

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This technical guide provides an in-depth analysis of the binding affinity of **Trimetrexate Glucuronate** to its molecular target, Dihydrofolate Reductase (DHFR). Trimetrexate, a potent quinazoline-derived antifolate agent, and its glucuronidated form are competitive inhibitors of DHFR, a pivotal enzyme in cellular biosynthesis.^{[1][2][3]} This inhibition disrupts the synthesis of purines and thymidylate, which are essential precursors for DNA and RNA, ultimately leading to cell death.^{[1][3][4]} This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.

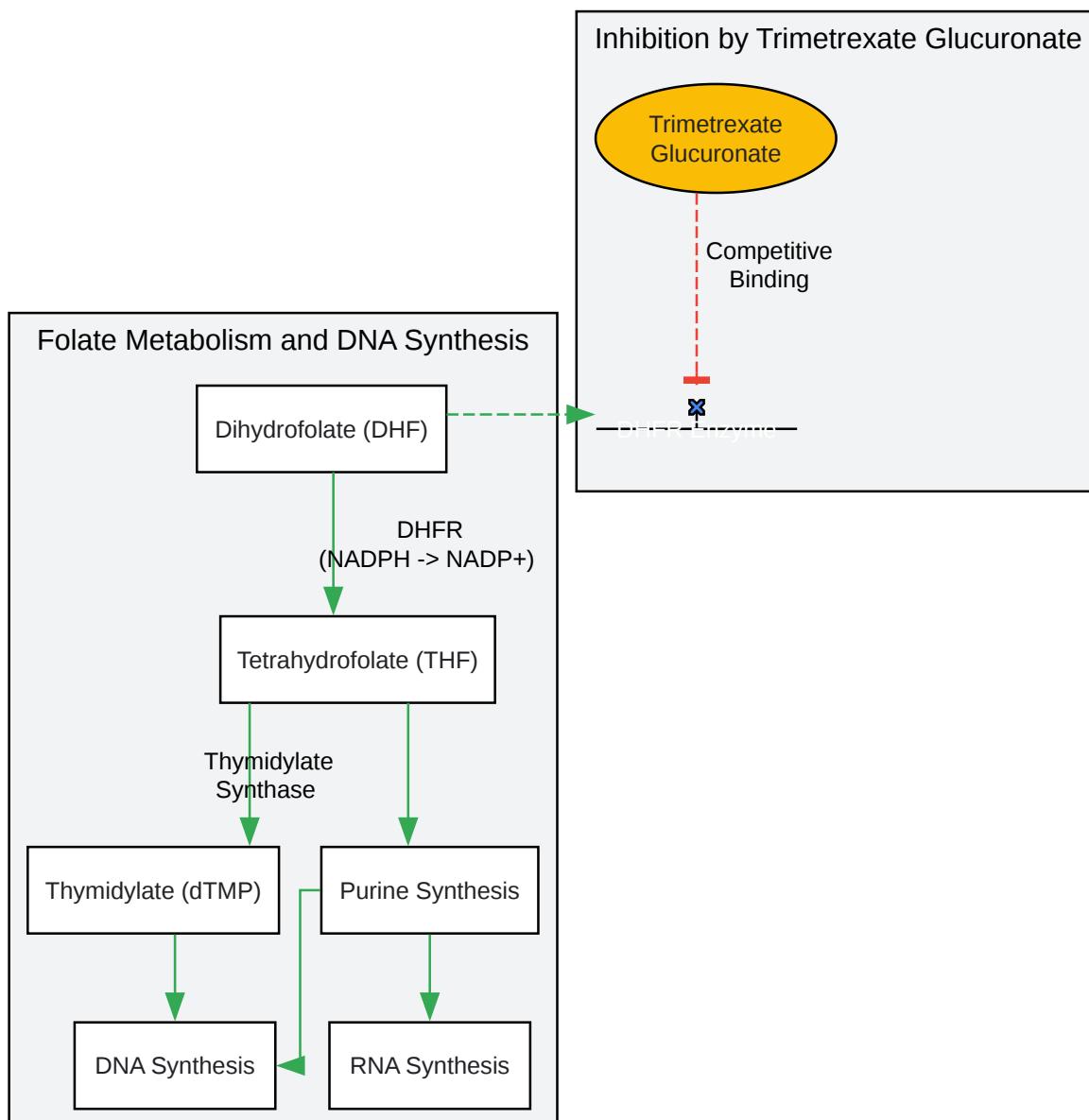
Quantitative Binding Affinity Data

Trimetrexate demonstrates a high binding affinity to DHFR across various species. The following table summarizes the key quantitative metrics, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which underscore the potency of this interaction.

Compound	Enzyme Source	Parameter	Value (nM)
Trimetrexate	Human DHFR	Ki	0.04[2]
Trimetrexate	Human DHFR	IC50	4.74[5]
Trimetrexate	Toxoplasma gondii DHFR	IC50	1.35[5]
Trimetrexate	Pneumocystis jirovecii DHFR	Ki	2.7[6]
Trimetrexate	Rat Liver DHFR	Ki	-

Mechanism of Action and Signaling Pathway

Trimetrexate functions as a competitive inhibitor of DHFR, directly competing with the endogenous substrate, dihydrofolate (DHF).[2][3] By binding to the active site of DHFR, trimetrexate prevents the reduction of DHF to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of thymidylate and purine nucleotides, which are fundamental building blocks for DNA and RNA. The depletion of the THF pool disrupts these essential biosynthetic pathways, leading to the cessation of cell growth and proliferation.

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Mechanism of DHFR inhibition by **Trimetrexate Glucuronate**.

Experimental Protocols

The determination of Trimetrexate's binding affinity to DHFR can be achieved through various established experimental protocols. Below are detailed methodologies for two common assays.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

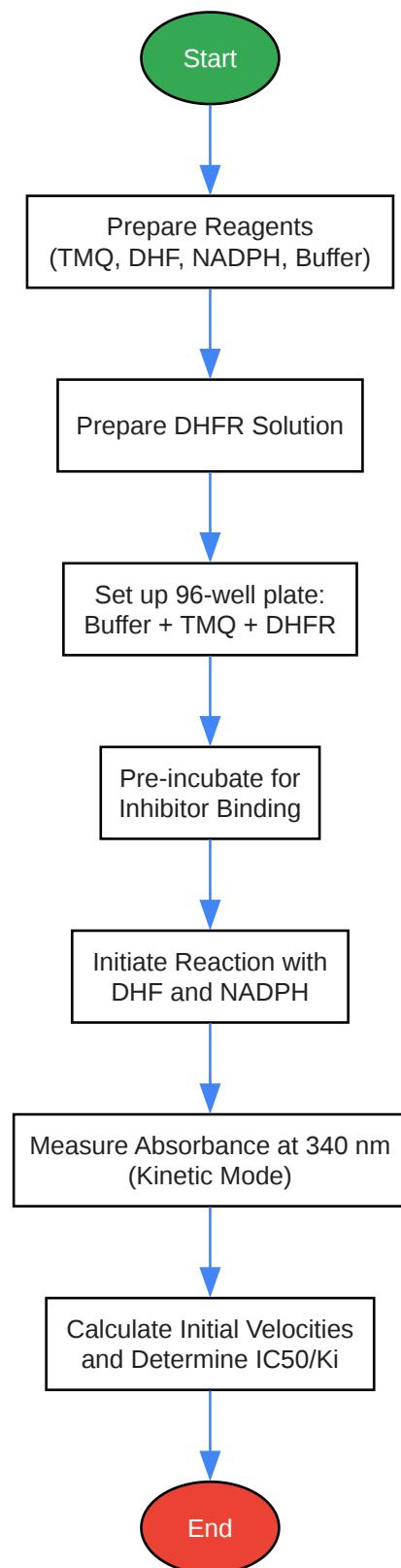
Materials:

- Recombinant human DHFR
- **Trimetrexate Glucuronate**
- Dihydrofolic acid (DHF)
- NADPH
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)
- 96-well UV-transparent microplates
- Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

- Prepare Reagents: Dissolve **Trimetrexate Glucuronate**, DHF, and NADPH in the assay buffer to create stock solutions. Perform serial dilutions of **Trimetrexate Glucuronate** to generate a range of inhibitor concentrations.
- Enzyme Preparation: Dilute the recombinant human DHFR in chilled assay buffer to the desired working concentration.
- Assay Setup: In a 96-well plate, add the following to each well:
 - Assay Buffer
 - Varying concentrations of **Trimetrexate Glucuronate**
 - A fixed concentration of DHFR enzyme

- Incubate the mixture for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of DHF and NADPH to each well.
- Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes using a spectrophotometer.
- Data Analysis: Calculate the initial reaction velocities (slopes of the linear portion of the absorbance vs. time curve). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation, provided the Km of the substrate is known.



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